molecular formula C7H7Cl2NO B1600971 2-Chloro-1-(4-pyridinyl)ethanone hydrochloride CAS No. 25260-36-0

2-Chloro-1-(4-pyridinyl)ethanone hydrochloride

Cat. No.: B1600971
CAS No.: 25260-36-0
M. Wt: 192.04 g/mol
InChI Key: BJGYKDZVSXPTIN-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-pyridinyl)ethanone hydrochloride is a chemical compound with the molecular formula C7H7Cl2NO. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its reactivity and is often utilized in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-pyridinyl)ethanone hydrochloride typically involves the chlorination of 1-(4-pyridinyl)ethanone. One common method includes the reaction of 1-(4-pyridinyl)ethanone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C7H7NO+SOCl2C7H6ClNO+SO2+HCl\text{C}_7\text{H}_7\text{NO} + \text{SOCl}_2 \rightarrow \text{C}_7\text{H}_6\text{ClNO} + \text{SO}_2 + \text{HCl} C7​H7​NO+SOCl2​→C7​H6​ClNO+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-pyridinyl)ethanone hydrochloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as 1-(4-pyridinyl)ethanol when using hydroxide.

    Oxidation: Products include pyridine carboxylic acids.

    Reduction: Products include 1-(4-pyridinyl)ethanol.

Scientific Research Applications

2-Chloro-1-(4-pyridinyl)ethanone hydrochloride is widely used in scientific research, including:

    Chemistry: As a reagent in organic synthesis for the preparation of various pyridine derivatives.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-pyridinyl)ethanone hydrochloride involves its reactivity with nucleophiles and electrophiles. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This reactivity is utilized in various biochemical assays and synthetic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(4-chloropyridin-2-yl)ethanone
  • 4-Acetyl-2-chloropyridine
  • 1-(4-Pyridinyl)ethanone

Uniqueness

2-Chloro-1-(4-pyridinyl)ethanone hydrochloride is unique due to its specific reactivity profile and the presence of both a chloro and pyridinyl group. This combination allows for versatile applications in organic synthesis and pharmaceutical research, distinguishing it from other similar compounds.

Biological Activity

2-Chloro-1-(4-pyridinyl)ethanone hydrochloride is a synthetic compound with notable biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₇H₆ClNO·ClH
  • Molecular Weight : Approximately 192.04 g/mol
  • Appearance : White to off-white solid
  • Solubility : Soluble in polar solvents

The compound features both chloro and pyridinyl functional groups, enhancing its reactivity and biological efficacy compared to similar compounds. Its structure contributes to its interaction with various biological targets, making it a versatile agent in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activity. The presence of the pyridinyl group enhances its interaction with bacterial enzymes, potentially inhibiting their function. This property suggests its potential use in developing new antimicrobial agents.

Table 1: Comparative Biological Activity

Compound NameStructure FeaturesBiological Activity
This compoundChloro and pyridinyl groupsAntibacterial, antifungal
4-PyridinylacetonePyridinyl groupAntimicrobial properties
2-Amino-1-(4-pyridinyl)ethanoneAmino groupPotential antidepressant effects
2-ChloroacetophenoneChloro and phenyl groupAntibacterial properties

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes involved in metabolic pathways. Studies suggest that it may inhibit key enzymes, leading to disrupted cellular processes in pathogens.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of the compound against various Gram-positive and Gram-negative bacteria. Results indicated that it effectively inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli at concentrations lower than those required for standard antibiotics, demonstrating its potential as a novel antibacterial agent .
  • Antifungal Activity : Another investigation focused on the antifungal properties of this compound against Candida albicans. The results showed significant inhibition of fungal growth, suggesting that it could serve as a therapeutic option for fungal infections .
  • Enzyme Interaction Studies : Molecular docking studies have been conducted to elucidate how this compound interacts with target enzymes. These studies revealed strong binding affinities with various bacterial enzymes, indicating a promising pathway for drug development .

Toxicity Profile

While exhibiting biological activity, the toxicity profile of this compound necessitates careful consideration regarding dosage and application methods. Preliminary studies suggest that it has a moderate toxicity level; thus, further research is essential to establish safe usage parameters in clinical settings .

Properties

IUPAC Name

2-chloro-1-pyridin-4-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO.ClH/c8-5-7(10)6-1-3-9-4-2-6;/h1-4H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGYKDZVSXPTIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480817
Record name 2-Chloro-1-(4-pyridinyl)ethanone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25260-36-0
Record name 2-Chloro-1-(4-pyridinyl)ethanone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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